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Compound of Interest

Compound Name: 3-(1H-pyrazol-4-yl)piperidine

CAS No.: 1211515-46-6

Cat. No.: B1523855

Get Quote

Executive Summary: The "Elusive Isomer"
In the landscape of kinase inhibitor design, the pyrazolyl-piperidine scaffold is ubiquitous.

However, commercial availability is heavily skewed toward the 4-(1H-pyrazol-4-yl)piperidine

isomer (a key fragment in JAK inhibitors like Tofacitinib analogs). The 3-(1H-pyrazol-4-
yl)piperidine isomer (Figure 1), while structurally similar, represents a "catalog gap" in many

commodity building block inventories.

This guide provides a definitive roadmap for sourcing this specific regioisomer. It distinguishes

between "phantom" catalog listings and viable synthetic routes, offering a validated protocol for

in-house preparation when commercial lead times are prohibitive.
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Property Specification

Chemical Name 3-(1H-pyrazol-4-yl)piperidine

CAS Number (Free Base)
Not widely established (Often listed under salt

forms or derivatives)

CAS (Boc-Precursor) 1422386-02-4 (Related derivative) / Custom

Molecular Formula C₈H₁₃N₃

Molecular Weight 151.21 g/mol

Key Distinction
C3-C4 Linkage: Piperidine C3 attached to

Pyrazole C4.[1][2][3][4][5][6]

Commercial Availability Landscape
Unlike its 4-isomer counterpart, 3-(1H-pyrazol-4-yl)piperidine is rarely held in "Next Day

Delivery" stock. Most listings are Make-on-Demand (MOD).

Supply Chain Decision Tree
Researchers must categorize their need based on quantity and timeline.

Requirement Analysis

< 1g (Discovery)

> 10g (Process)

Check Major Aggregators
(eMolecules, SciFinder)

Custom Synthesis
(Lead Time: 4-6 Weeks)

In Stock?

Direct Purchase
(Check Isomer Purity!)Yes

In-House Synthesis
(Protocol Below)

No (Fastest)
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Figure 1: Sourcing decision logic. For quantities >10g, custom synthesis is recommended due

to the complexity of chiral separation if enantiopurity is required.
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Tier Supplier Types Typical Lead Time Reliability Note

Tier 1
Enamine, WuXi

AppTec
2–4 Weeks

High. Likely have

validated routes or

advanced

intermediates (e.g.,

Boc-protected).

Tier 2
Combi-Blocks,

Fluorochem
4–8 Weeks

Moderate. Often list

"virtual" inventory;

verify stock before

ordering.

Tier 3 Aggregators (MolPort) Variable

Low. Relies on third-

party stock updates

which may be

outdated for rare

isomers.

Validated Synthetic Protocol
When commercial sources fail, the following Suzuki-Miyaura / Hydrogenation route is the

industry standard for generating high-purity 3-(1H-pyrazol-4-yl)piperidine. This route avoids

the regioselectivity issues of reducing pyridine precursors.

Retrosynthetic Analysis
The most robust disconnection is the C3-C4 bond formation between a 3-piperidone enol

triflate and a pyrazole-4-boronate.
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Figure 2: Modular synthesis allowing for late-stage diversification.
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Step 1: Enol Triflate Formation
Reagents:tert-Butyl 3-oxopiperidine-1-carboxylate, Triflic anhydride (Tf₂O), DIPEA or

Pyridine.

Conditions: DCM, -78°C to 0°C.

Critical Insight: Strict temperature control is required to prevent decomposition of the enol

triflate. Use immediately in the coupling step.

Step 2: Suzuki-Miyaura Coupling
Reagents: Enol triflate (from Step 1), 1-Trityl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-

yl)-1H-pyrazole, Pd(dppf)Cl₂·DCM (5 mol%), K₂CO₃.

Conditions: Dioxane/Water (4:1), 90°C, 12h.

Why Trityl? The trityl group on the pyrazole prevents catalyst poisoning by the free NH and

improves solubility.

Step 3: Hydrogenation & Deprotection
Reagents: 10% Pd/C, H₂ (1 atm or balloon), MeOH.

Mechanism: This step simultaneously reduces the tetrahydropyridine double bond and

cleaves the trityl group (hydrogenolysis).

Final Deprotection: Treat the crude N-Boc intermediate with 4M HCl in Dioxane to yield the

dihydrochloride salt.

Yield: Typically 40-50% overall.

Quality Control & Analytics
Due to the prevalence of the 4-isomer, analytical discrimination is vital.

Differentiation: 3-Isomer vs. 4-Isomer
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Method
3-(1H-pyrazol-4-
yl)piperidine (Target)

4-(1H-pyrazol-4-
yl)piperidine (Common
Impurity)

¹H NMR (Piperidine Ring)

Complex Multiplets. The C3

proton is chiral (in racemic mix)

and creates a distinct

asymmetry in the CH₂ signals.

Symmetric. The C4 proton

typically appears as a triplet of

triplets (tt) with simplified CH₂

signals due to symmetry.

¹³C NMR

Distinct Shifts. C2 and C6 of

piperidine will have different

chemical shifts.

Symmetric Shifts. C2 and C6

are equivalent.

HPLC Retention

Typically elutes earlier on C18

columns due to steric

compression.

Typically elutes later.

Specification Sheet (Template)
Appearance: White to off-white solid (HCl salt).

Purity (HPLC): >95% (214 nm).

Identity: ¹H NMR confirms 3-substitution pattern (lack of symmetry).

Residual Solvents: <5000 ppm (Dioxane/MeOH).

Handling & Stability
Storage: Store as the HCl salt at -20°C. The free base is hygroscopic and prone to air

oxidation over prolonged periods.

Safety: Treat as a potential skin/eye irritant (H315, H319).[6][7] Standard PPE required.

Solubility: Highly soluble in water (salt form) and DMSO. Limited solubility in DCM/Ether.
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Synthesis of Pyrazole Scaffolds:Organic & Biomolecular Chemistry, "Synthesis of 4-

substituted-1H-pyrazole-3,5-diamines via Suzuki–Miyaura coupling," Link.

Piperidine Functionalization:Journal of the American Chemical Society, "Catalytic

Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine," Link.

Kinase Inhibitor Chemistry:MDPI, "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical

Applications," Link.

Commercial Precursors: Sigma-Aldrich Listing for 1-(1-(tert-Butoxycarbonyl)piperidin-3-

yl)-1H-pyrazole-4-carboxylic acid (Structural Analog), Link.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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